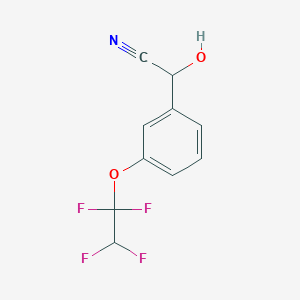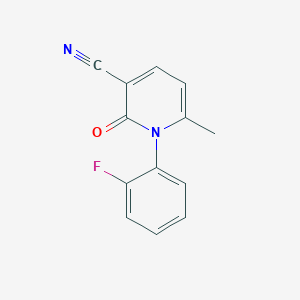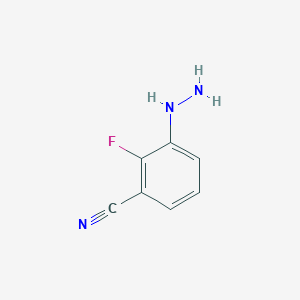
3-Cyano-2-fluorophenylhydrazine
描述
3-Cyano-2-fluorophenylhydrazine is an organic compound with the molecular formula C7H5FN4 It is a derivative of benzonitrile, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by a fluorine atom and a hydrazinyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-2-fluorophenylhydrazine typically involves the introduction of the fluorine and hydrazinyl groups onto the benzonitrile core. One common method involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with hydrazine. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
3-Cyano-2-fluorophenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
科学研究应用
3-Cyano-2-fluorophenylhydrazine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Cyano-2-fluorophenylhydrazine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazinyl group can form covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .
相似化合物的比较
Similar Compounds
2-Fluorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
3-Fluoro-4-hydrazinylbenzonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and applications.
Uniqueness
3-Cyano-2-fluorophenylhydrazine is unique due to the presence of both fluorine and hydrazinyl groups on the benzonitrile core. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The compound’s ability to participate in various chemical reactions makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C7H6FN3 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC 名称 |
2-fluoro-3-hydrazinylbenzonitrile |
InChI |
InChI=1S/C7H6FN3/c8-7-5(4-9)2-1-3-6(7)11-10/h1-3,11H,10H2 |
InChI 键 |
ZXAQLTNKSHBSQO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)NN)F)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,3-Difluorobenzylthio)-2-aminothiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B8296539.png)
![3-methoxy-13-methyl-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B8296541.png)
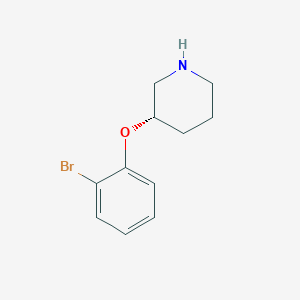
![2-methyl-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B8296551.png)
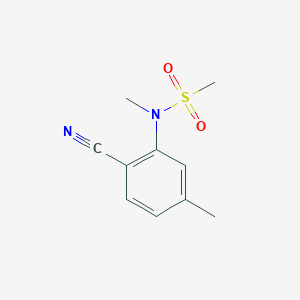
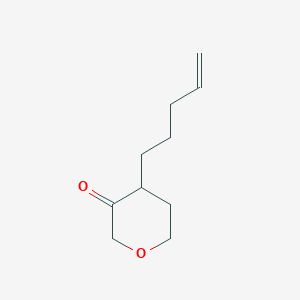
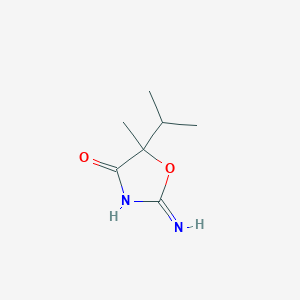
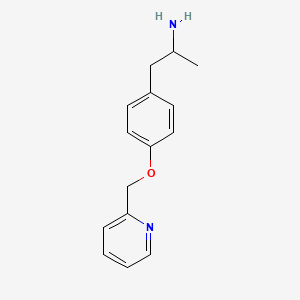


![4-(2-amino-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)benzoic acid](/img/structure/B8296623.png)
![6-[[(1-Propylimidazol-5-yl)methyl]sulfanyl]pyridine-3-amine](/img/structure/B8296635.png)
